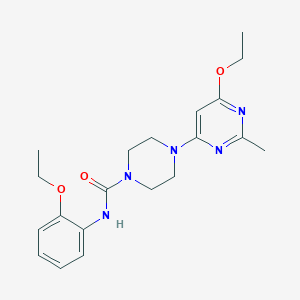

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound. It features a pyrimidine ring substituted with ethoxy and methyl groups, linked to a piperazine ring through a carboxamide group. The compound also has an ethoxyphenyl group attached to the piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-27-17-9-7-6-8-16(17)23-20(26)25-12-10-24(11-13-25)18-14-19(28-5-2)22-15(3)21-18/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIAAIYGTZZZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrimidine ring: Starting from ethoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent to form the pyrimidine ring.

Substitution reactions: Introducing the ethoxy and methyl groups onto the pyrimidine ring.

Formation of the piperazine ring: Reacting ethylenediamine with a suitable carboxylic acid derivative to form the piperazine ring.

Coupling reactions: Linking the pyrimidine and piperazine rings through a carboxamide bond, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Final modifications: Introducing the ethoxyphenyl group through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : 345.42 g/mol

Physical Properties

The compound's physical properties, such as solubility, melting point, and stability, are crucial for its application in medicinal chemistry. These properties can be determined through laboratory experiments and are essential for understanding its behavior in biological systems.

Industrial Production

In industrial settings, optimization of these synthetic routes is essential for large-scale production. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance yield and purity while reducing costs.

Anticancer Activity

Research indicates that compounds similar to 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide may possess anticancer properties. They are believed to inhibit specific enzymes involved in cancer cell proliferation, particularly kinases that play crucial roles in cell signaling pathways. By disrupting these processes, such compounds could potentially halt cancer cell growth.

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of this compound. Its structural similarity to known psychoactive substances suggests potential effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety.

Other Therapeutic Areas

The compound may also have applications in treating other diseases due to its diverse chemical structure. Further studies are necessary to explore its full range of biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide:

- Anticancer Studies :

-

Neuropharmacological Research :

- Investigations into the effects on serotonin receptors indicated potential antidepressant properties .

-

Synthetic Methodologies :

- Research focused on optimizing synthetic routes for improved yield and purity has shown promise for industrial applications .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

The unique combination of ethoxy and methyl groups on the pyrimidine ring, along with the ethoxyphenyl group on the piperazine ring, may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Biological Activity

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring, piperazine moiety, and carboxamide functional group, suggests various mechanisms of action and therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 385.5 g/mol. The structural representation is as follows:

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The mechanism may involve:

- Enzyme Inhibition : The compound could inhibit enzymes critical for cancer cell proliferation or inflammation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that derivatives of piperazine and pyrimidine compounds often possess anticancer properties. This compound has been investigated for its potential in inhibiting tumor growth through:

- Inducing apoptosis in cancer cells.

- Inhibiting key pathways associated with cancer progression.

Antimicrobial Properties

The presence of heterocyclic rings in the structure suggests potential antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, although detailed investigations are required to confirm these findings.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study focusing on the anticancer efficacy of similar piperazine derivatives revealed that compounds with structural similarities to 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that warrants further exploration .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from the functionalization of the pyrimidine ring followed by coupling with piperazine derivatives. Variations in the substituents can lead to derivatives with different biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via cyclization of ethylenediamine derivatives with carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Functionalization of the pyrimidine ring through nucleophilic substitution or cross-coupling reactions. Ethoxy groups are introduced via alkylation using ethyl halides or Mitsunobu conditions .

- Step 3 : Carboxamide linkage formation between the piperazine and aryl moieties using carbodiimide coupling agents (e.g., EDCI/HOBt) .

- Key Variables : Temperature (reflux vs. room temperature), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios critically affect yield (50–85% reported in similar compounds) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography : Resolves bond angles, chair conformation of the piperazine ring, and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in related carboxamides) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases due to the piperazine-carboxamide scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding to a target protein?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with proteins (e.g., carbonic anhydrase or kinase domains) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Analysis : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .

- Permeability Assessment : Parallel Artificial Membrane Permeability Assay (PAMPA) to differentiate passive vs. active transport mechanisms .

- Metabolic Stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation hotspots .

Q. How do crystallographic data inform polymorph control during scale-up synthesis?

- Methodological Answer :

- XRPD Analysis : Compare experimental vs. simulated patterns to detect polymorphs (e.g., anhydrous vs. hydrate forms) .

- Thermal Studies : DSC/TGA to monitor phase transitions and melting points, ensuring batch consistency .

- Crystallization Optimization : Adjust antisolvent addition rates or use seeding techniques to favor the desired polymorph .

Q. What mechanistic insights explain unexpected byproducts in its synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., over-alkylation of the pyrimidine ring) .

- Isolation of Byproducts : Chromatographic separation followed by structural elucidation via NMR/MS .

- Computational Rationalization : DFT calculations (Gaussian 09) to model reaction pathways and identify high-energy transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.